molecular formula C19H20N2O4S B2702320 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid CAS No. 1214800-75-5

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid

Cat. No.: B2702320
CAS No.: 1214800-75-5
M. Wt: 372.44
InChI Key: KKUIUQHZBYSMHB-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group and a mesitylsulfonylamino group attached to a propanoic acid backbone. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyanophenyl intermediate, followed by the introduction of the mesitylsulfonylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyanophenyl)propanoic acid: Shares the cyanophenyl group but lacks the mesitylsulfonylamino group, resulting in different chemical properties and applications.

    2-[(Mesitylsulfonyl)amino]propanoic acid: Contains the mesitylsulfonylamino group but not the cyanophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is unique due to the combination of both the cyanophenyl and mesitylsulfonylamino groups. This dual functionality imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(4-cyanophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-8-13(2)18(14(3)9-12)26(24,25)21-17(19(22)23)10-15-4-6-16(11-20)7-5-15/h4-9,17,21H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUIUQHZBYSMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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